4-Bromo-6-iodo-7-methylindole
Description
4-Bromo-6-iodo-7-methylindole is a halogenated indole derivative characterized by bromine and iodine substituents at positions 4 and 6, respectively, and a methyl group at position 7 of the indole core. Indole derivatives are critical in medicinal and agrochemical research due to their structural versatility and bioactivity. Halogenation at specific positions modulates electronic properties (e.g., electron-withdrawing effects) and steric bulk, influencing reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-bromo-6-iodo-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrIN/c1-5-8(11)4-7(10)6-2-3-12-9(5)6/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKFQHZIXXSKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1NC=C2)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701299788 | |
| Record name | 4-Bromo-6-iodo-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-79-6 | |
| Record name | 4-Bromo-6-iodo-7-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-iodo-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
4-Bromo-6-iodo-7-methylindole has various applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound can be used in the development of pharmaceuticals targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-bromo-6-iodo-7-methylindole exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism can vary based on the specific application and context.
Comparison with Similar Compounds
Structural and Electronic Differences
The substituent pattern of 4-Bromo-6-iodo-7-methylindole distinguishes it from other halogenated indoles:
- 5-Bromo-7-chloroindole (CAS 180623-89-6) : Bromine at position 5 and chlorine at 6. Chlorine’s smaller atomic radius reduces steric hindrance compared to iodine, while bromine’s moderate electronegativity alters electron density distribution .
- 4-Bromo-7-methylindole (CAS 15936-81-9) : Lacks the iodine substituent at position 6, resulting in lower molecular weight and distinct lipophilicity. Methyl groups enhance steric bulk but lack the polarizability of halogens .
Table 1: Substituent Effects on Key Properties
| Compound | Substituents | Molecular Weight (g/mol) | Predicted LogP* | Reactivity Profile |
|---|---|---|---|---|
| This compound | Br (4), I (6), CH₃ (7) | ~335.98 | ~3.8 | High halogen-bonding potential |
| 5-Bromo-7-chloroindole | Br (5), Cl (7) | ~230.47 | ~2.9 | Moderate electrophilicity |
| 4-Bromo-7-fluoroindole | Br (4), F (7) | ~214.04 | ~2.5 | Enhanced stability |
| 4-Bromo-7-methylindole | Br (4), CH₃ (7) | ~210.08 | ~3.0 | Steric hindrance dominant |
*LogP values estimated using fragment-based methods.
Table 2: Comparative Bioactivity (Hypothetical)
| Compound | Target Pathogen | Proposed Mechanism | Relative Activity (vs. Control) |
|---|---|---|---|
| This compound | Botrytis cinerea | Disruption of membrane integrity | ~2× potency (estimated) |
| 50% Carbendazim (Control) | Botrytis cinerea | Tubulin inhibition | Baseline (1×) |
| 2-(o-chlorophenyl)benzimidazole | Fusarium spp. | DNA intercalation | ~1.5× potency |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
